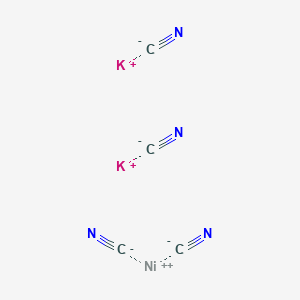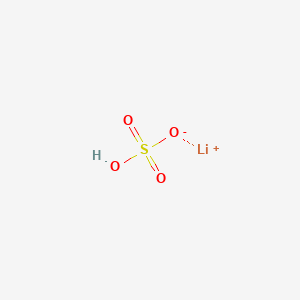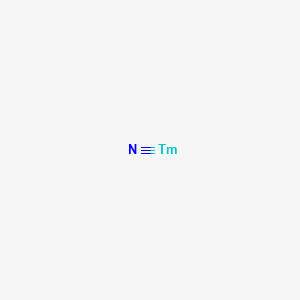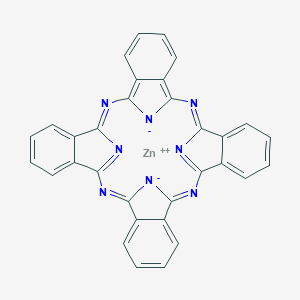
Dipotassium;nickel(2+);tetracyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Dipotassium;nickel(2+);tetracyanide can be synthesized through various methods, including reactions between macrocyclic nickel(II) complexes and ferricyanide, leading to the formation of complexes with metamagnetic properties and honeycomb-like structures. These methods highlight the versatility and adaptability in synthesizing nickel-based cyanide complexes with specific structural and magnetic properties (Kou et al., 2000).
Molecular Structure Analysis
The molecular structure of dipotassium;nickel(2+);tetracyanide and related complexes often involves cyano-bridged bimetallic arrangements that contribute to their magnetic behavior. For instance, structures featuring cyano-bridged neutral honeycomb-like layers where each hexacyanoferrate(III) ion connects three nickel(II) ions have been observed, showcasing the complex's intricate structural characteristics and its impact on magnetic properties (Kou et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving dipotassium;nickel(2+);tetracyanide are pivotal in determining its chemical behavior and properties. The interaction between macrocyclic nickel(II) complexes and ferricyanide, leading to metamagnetic properties, demonstrates the compound's responsiveness to chemical stimuli and its potential for various applications based on its magnetic behavior (Kou et al., 2000).
Applications De Recherche Scientifique
Synthesis and Structural Studies :
- Dipotassium [nickel(II) zirconium(IV)] tris(orthophosphate) was synthesized and analyzed, showing a structure belonging to the langbeinite family, constructed from [MO6] octahedra (M = Ni:Zr) and [PO4] tetrahedra (Zatovsky, 2014).
Spectroscopic Analysis :
- A Raman spectroscopic study identified and characterized vibrations specific to the nickel oxalato complex, contributing to understanding the chemical nature of compounds like Dipotassium;nickel(2+);tetracyanide (Bickley, Edwards, & Rose, 1991).
Electronic and Magnetic Properties :
- Research on perovskite-type compounds like dipotassium nickel tetrafluoride, a relative of Dipotassium;nickel(2+);tetracyanide, has revealed significant features in electron-deformation densities, which help in understanding their electronic properties (Hester & Maslen, 1995).
Applications in Supercapacitors :
- Nickel-bound porous carbon (Ni-PC) was prepared using a method involving Dipotassium ethylenediaminetetraacetate (EDTA-2K), which is relevant to the application of such materials in supercapacitors (Liu et al., 2022).
Catalysis and Bond Activation :
- Studies have explored the use of nickel complexes in catalytic processes, which is pertinent to understanding the catalytic potential of Dipotassium;nickel(2+);tetracyanide related compounds (Edelbach, Lachicotte, & Jones, 1999).
Thermal Decomposition Studies :
- The thermal behavior of compounds like dipotassium trans-diaquabis(oxalato-O,O')nickelate(II) tetrahydrate was analyzed, providing insights into the stability and decomposition patterns of related nickel complexes (Román et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
dipotassium;nickel(2+);tetracyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Ni/c4*1-2;;;/q4*-1;2*+1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJYIBQIPSFSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N4Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;nickel(2+);tetracyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)

